
Bromoisocyanuric acid monosodium salt hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromoisocyanuric acid monosodium salt hydrate is a chemical compound with the molecular formula C3H2BrN3NaO3. It is a white to almost white powder or crystalline substance that is insoluble in water . This compound is commonly used in various chemical reactions due to its brominating properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bromoisocyanuric acid monosodium salt hydrate typically involves the bromination of isocyanuric acid. The reaction is carried out in the presence of sodium hydroxide and bromine. The general reaction can be represented as follows:
C3H3N3O3+Br2+NaOH→C3H2BrN3NaO3+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Bromoisocyanuric acid monosodium salt hydrate primarily undergoes bromination reactions. It can also participate in substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Bromination: The compound acts as a brominating agent in organic synthesis. It is used in the presence of solvents like acetonitrile or dichloromethane.
Substitution: In substitution reactions, common reagents include nucleophiles such as amines or thiols.
Major Products Formed:
Bromination: The major products are brominated organic compounds.
Substitution: The products depend on the nucleophile used, resulting in various substituted isocyanuric acid derivatives.
Aplicaciones Científicas De Investigación
Bromoisocyanuric acid monosodium salt hydrate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the preparation of brominated compounds that have potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of bromoisocyanuric acid monosodium salt hydrate involves the release of bromine atoms. These bromine atoms can react with various substrates, leading to the formation of brominated products. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being brominated .
Comparación Con Compuestos Similares
Chlorine-based Isocyanurates: Such as trichloroisocyanuric acid and sodium dichloroisocyanurate.
Iodine-based Isocyanurates: Such as iodinated isocyanuric acid derivatives.
Comparison:
Bromoisocyanuric Acid Monosodium Salt Hydrate: Known for its strong brominating properties, making it highly effective in bromination reactions.
Chlorine-based Isocyanurates: These compounds are more commonly used as disinfectants and bleaching agents due to their chlorine content.
Iodine-based Isocyanurates: These are less commonly used but can be effective in specific iodination reactions.
This compound stands out due to its specific brominating capabilities, which are not as readily achieved with chlorine or iodine-based compounds .
Propiedades
Fórmula molecular |
C3H2BrN3NaO3 |
|---|---|
Peso molecular |
230.96 g/mol |
InChI |
InChI=1S/C3H2BrN3O3.Na/c4-7-2(9)5-1(8)6-3(7)10;/h(H2,5,6,8,9,10); |
Clave InChI |
IJHDOBSNVJQQNG-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)NC(=O)N(C(=O)N1)Br.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxopiperidine-3-carboxamide](/img/structure/B15134453.png)
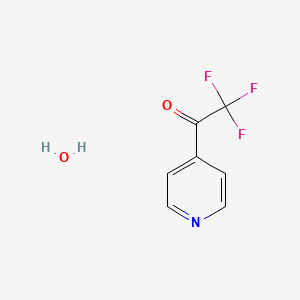

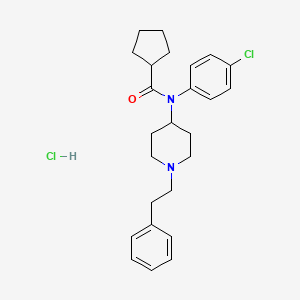
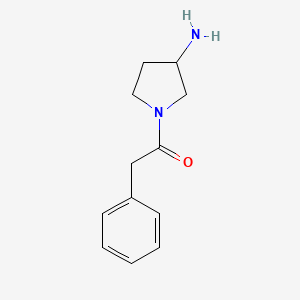
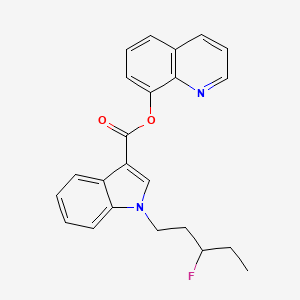
![N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B15134492.png)
![(6-carbamoyl-1-cyclopropyl-3-ethyl-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-7-ylidene)azanium](/img/structure/B15134498.png)
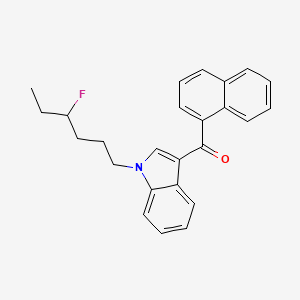
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
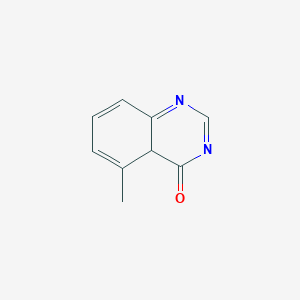
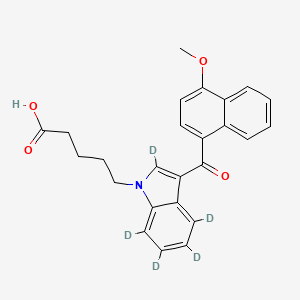

![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
